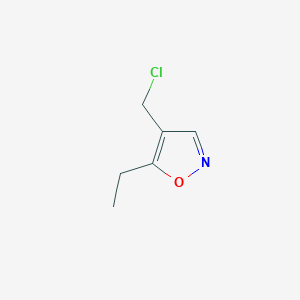![molecular formula C10H14BrNOS B1488798 {1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250050-26-0](/img/structure/B1488798.png)
{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
“{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol” is a chemical compound with the CAS Number: 1044924-67-5 . It has a molecular weight of 270.17 . The compound is stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO/c13-12-3-1-10(2-4-12)7-14-6-5-11(8-14)9-15/h1-4,11,15H,5-9H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound “{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol” has a molecular weight of 270.17 . It is stored at temperatures between 28°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This chemical has potential applications in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, reactions involving similar pyrrolidin-3-yl)methanol structures have been utilized to create 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable for the preparation of medicinal compounds and agrochemicals due to their unique structural and functional properties (Ghelfi et al., 2003).
Electrophilic Aromatic Substitution Reactions
Research has also shown that compounds with bromothiophen groups can undergo electrophilic aromatic substitution reactions, leading to the synthesis of various bromo-substituted thiophenes. These reactions are significant for the construction of complex organic molecules used in electronic materials and pharmaceuticals (Gronowitz et al., 1980).
Organic Photovoltaic Materials
Pyrrolidin-based compounds are instrumental in the development of organic photovoltaic materials. Their application in layer-by-layer self-assembled donor-acceptor chromophores for electro-optic materials highlights their importance in advancing renewable energy technologies (Facchetti et al., 2003).
Crystal Structure Analysis
The study of compounds with pyrrolidin-3-yl)methanol structures extends to crystallography, providing insights into the crystal structure and conformational analysis of related compounds. This research is vital for understanding the physicochemical properties and stability of novel materials (Huang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-9-3-10(14-7-9)5-12-2-1-8(4-12)6-13/h3,7-8,13H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQMSRNOZQANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225728 | |
| Record name | 1-[(4-Bromo-2-thienyl)methyl]-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol | |
CAS RN |
1250050-26-0 | |
| Record name | 1-[(4-Bromo-2-thienyl)methyl]-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250050-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-thienyl)methyl]-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1488715.png)
![7-(Methoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488716.png)



![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)



![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)

